6-(1-Ethyl-1H-pyrazol-4-yl)-nicotinic acid
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Overview
Description
6-(1-Ethyl-1H-pyrazol-4-yl)-nicotinic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a nicotinic acid moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Ethyl-1H-pyrazol-4-yl)-nicotinic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Substitution with Nicotinic Acid: The pyrazole derivative is then reacted with nicotinic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(1-Ethyl-1H-pyrazol-4-yl)-nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(1-Ethyl-1H-pyrazol-4-yl)-nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as a building block in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1-Ethyl-1H-pyrazol-4-yl)-nicotinic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses and cancer cell proliferation.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde: A similar compound with a bromophenyl group instead of nicotinic acid.
4-(3-(4-Bromophenyl)-1-ethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile: Another derivative with a pyridine moiety.
Uniqueness
6-(1-Ethyl-1H-pyrazol-4-yl)-nicotinic acid is unique due to its combination of a pyrazole ring and nicotinic acid, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(1-ethylpyrazol-4-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-7-9(6-13-14)10-4-3-8(5-12-10)11(15)16/h3-7H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCZPRLDYFZLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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